molecular formula C16H23F3N4O B2500873 (2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide CAS No. 2411324-39-3

(2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide

Cat. No.: B2500873
CAS No.: 2411324-39-3
M. Wt: 344.382
InChI Key: UQKZKKACSCCQFG-SNAWJCMRSA-N
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Description

(2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide is a complex organic compound characterized by its unique molecular structure This compound features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, connected to a dimethylamino butenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide typically involves multi-step organic reactionsThe final steps involve coupling the pyrazole derivative with a dimethylamino butenamide precursor under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups .

Scientific Research Applications

(2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, such as targeting specific molecular pathways in disease treatment.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain enzymes by blocking their active sites or alter receptor signaling by binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, enhances its metabolic stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

(E)-N-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O/c1-11(20-15(24)5-4-8-22(2)3)10-23-13(12-6-7-12)9-14(21-23)16(17,18)19/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,20,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKZKKACSCCQFG-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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